molecular formula C22H25Cl2N3O B1666251 Azelastine hydrochloride CAS No. 79307-93-0

Azelastine hydrochloride

Cat. No. B1666251
CAS RN: 79307-93-0
M. Wt: 418.4 g/mol
InChI Key: YEJAJYAHJQIWNU-UHFFFAOYSA-N
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Description

Azelastine hydrochloride is an antihistamine that works by preventing the effects of a substance called histamine, which is produced by the body . Histamine can cause itching, sneezing, runny nose, and watery eyes . It is used in antiallergic treatment .


Synthesis Analysis

The synthesis of Azelastine hydrochloride involves several steps. One method involves adding potassium hydroxide and drinking water at room temperature, adding into a reaction bottle, stirring until the mixture is dissolved, adding 1-methylhexahydroazepin-4-one and benzoyl hydrazine, reacting at 25-35 ℃ for 1h, cooling to 0-10 ℃, adding sodium borohydride in batches, keeping the temperature at 0-10 ℃ for 2h after the reaction is finished, adding hydrochloric acid to quench redundant sodium borohydride, adding 50% potassium carbonate solution to adjust the pH value to 10-11, adding dichloromethane, separating liquid to obtain an organic phase, extracting the aqueous phase once with dichloromethane, combining the organic phases, washing twice with drinking water, washing once with saturated sodium chloride solution, drying the organic phase with anhydrous sodium sulfate, performing suction filtration, and concentrating the filtrate under reduced pressure until the filtrate is dried to obtain a brown oily compound .


Molecular Structure Analysis

Azelastine hydrochloride has the molecular formula C22H24ClN3O . Its average mass is 381.898 Da and its monoisotopic mass is 381.160797 Da . The molecule exhibits histamine H1-receptor antagonist activity in isolated tissues, animal models, and humans .


Chemical Reactions Analysis

Azelastine hydrochloride has demonstrated a wide range of pharmacologic effects on chemical mediators of inflammation including leukotrienes, kinins, and platelet activating factor in vitro and in vivo . It also has multidirectional effects on HeLa cells, including anti-proliferative, cytotoxic, autophagic, and apoptotic properties .


Physical And Chemical Properties Analysis

Azelastine hydrochloride is a white crystalline powder . Its melting point is 225–229 ºC . It has a molar mass of 418.36 . It is soluble in DMSO at 80 mg/mL .

Scientific Research Applications

Antiallergic and Antiasthmatic Properties

Azelastine hydrochloride, a potent antihistamine, has been extensively studied for its efficacy in treating allergic conditions. It's an effective inhibitor of allergic responses, particularly in allergic rhinitis. It inhibits the production or release of chemical mediators like leukotrienes, cytokines, and free radicals, contributing to its antiallergic properties. Additionally, it has shown promising results in treating bronchial asthma, displaying potent antiasthmatic effects, notably in inhibiting leukotriene-mediated allergic bronchospasm and reducing airway responsiveness (Craig & Golden, 1999); (Chand et al., 1986).

Influence on Nasal and Tracheal Functions

Studies have shown azelastine's ability to modulate functions in nasal and tracheal tissues. It demonstrates an anti-sympathetic effect on nasal mucosa and inhibits parasympathetic function in tracheal smooth muscle, which may contribute to its effectiveness in treating rhinitis and potentially reducing asthma attacks (L-H Cheng et al., 2019); (Hsing-Won Wang et al., 2010).

Effects on Cellular and Molecular Mechanisms

Azelastine hydrochloride has shown to inhibit the release of eosinophil cationic protein and suppresses reactive oxygen generation in leukocytes. This indicates its potential in modulating inflammatory responses at a cellular level, which could be significant in the treatment of diseases characterized by inflammation and allergic reactions (K. Shindo & M. Fukumura, 1996); (E. Ueta et al., 1994).

Ocular and Ear

ApplicationsAzelastine hydrochloride has been applied in the treatment of ocular allergy, demonstrating efficacy in reducing ocular signs and symptoms. Its antihistamine and anti-inflammatory properties play a significant role in managing ocular allergy symptoms. Additionally, azelastine has been studied for its effects on otitis media with effusion in association with allergic rhinitis, showing potential benefits in managing ear symptoms indirectly through the alleviation of allergic rhinitis (L. Bielory et al., 2004); (M. Suzuki et al., 1999).

Inhibition of Platelet-Activating Factor and Collagen Expression

Azelastine has been observed to inhibit platelet-activating factor-like activity in eosinophils, which is significant for its role in asthma and allergic reactions. Its effects on collagen expression in cultured skin fibroblasts suggest potential utility in treating fibrotic diseases, indicating its broader application beyond allergy and asthma treatment (K. Shindo & M. Fukumura, 1996); (H. Yamada & S. Tajima, 1996).

Safety And Hazards

Azelastine hydrochloride is harmful if swallowed . It can cause skin irritation and serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Azelastine hydrochloride has been identified as a potential inhibitor of SARS-CoV-2 infection in cell cultures and reconstituted human nasal tissue . It has also shown multidirectional effects on cervical cancer cells, including anti-proliferative, cytotoxic, autophagic, and apoptotic properties . These novel properties of azelastine may be practically used in anti-cancer therapy in the future .

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJAJYAHJQIWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58581-89-8 (Parent)
Record name Azelastine hydrochloride
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Record name Azelastine hydrochloride [USAN:JAN]
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DSSTOX Substance ID

DTXSID2045945
Record name Azelastine hydrochloride
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Molecular Weight

418.4 g/mol
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Product Name

Azelastine hydrochloride

CAS RN

79307-93-0, 37932-96-0, 58581-89-8
Record name Azelastine hydrochloride
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Record name 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone hydrochloride (1:?)
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Record name Azelastine hydrochloride
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Record name AZELASTINE HYDROCHLORIDE
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Record name (RS)-4-(4-chloro-benzyl)2-(1-methylazepan-4-yl)phtalazin-1(2H)-one hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,380
Citations
JA Bernstein - Current medical research and opinion, 2007 - Taylor & Francis
… Research programs involving azelastine hydrochloride are currently being carried out in the … of the basic pharmacologic properties of azelastine hydrochloride. The clinical studies …
Number of citations: 119 www.tandfonline.com
DL Spangler, G Bensch, GJ Berdy - Clinical Therapeutics, 2001 - Elsevier
… Objective: The purpose of this study was to compare the efficacy of olopatadine hydrochloride versus azelastine hydrochloride and placebo (artificial tears) in the conjunctival allergen …
Number of citations: 99 www.sciencedirect.com
PB Williams, E Crandall, JD Sheppard - Clinical Ophthalmology, 2010 - Taylor & Francis
Over 50% of patients who seek treatment for allergies present with ocular symptoms. Our current ability to control ocular allergic symptoms is greater than ever before. Newer dual-…
Number of citations: 51 www.tandfonline.com
PH Ratner, F Hampel, J Van Bavel, NJ Amar… - Annals of Allergy …, 2008 - Elsevier
BACKGROUND: To our knowledge, there are no published studies that evaluated the efficacy of azelastine hydrochloride nasal spray in combination with an intranasal corticosteroid, …
Number of citations: 199 www.sciencedirect.com
BM Prenner - Journal of asthma and allergy, 2016 - Taylor & Francis
Full article: A review of the clinical efficacy and safety of MP-AzeFlu, a novel intranasal formulation of azelastine hydrochloride and fluticasone propionate, in clinical studies conducted …
Number of citations: 28 www.tandfonline.com
EO Meltzer, C LaForce, P Ratner… - Allergy and Asthma …, 2012 - ingentaconnect.com
… propionate, azelastine hydrochloride, and placebo during the 14-day study period. *p … Combination therapy with azelastine hydrochloride nasal spray and fluticasone propionate …
Number of citations: 114 www.ingentaconnect.com
P Lieberman, EO Meltzer, CF LaForce… - Allergy and Asthma …, 2011 - ingentaconnect.com
… azelastine hydrochloride nasal spray 0.1%; OLO … day 14 in the azelastine hydrochloride nasal spray 0.1% (AZE) group; p … azelastine hydrochloride nasal spray 0.1%; OLO olopatadine …
Number of citations: 44 www.ingentaconnect.com
A Takao, T Shimoda, H Matsuse, K Mitsuta… - Annals of Allergy …, 1999 - Elsevier
… OBJECTIVE: We examined the inhibitory effects of azelastine hydrochloride, which inhibits histamine release and blocks H 1 receptors, in alcohol-induced asthma. METHODS: Subjects …
Number of citations: 32 www.sciencedirect.com
D Du, D Targett, E Stolberg, A Canali - European journal of drug …, 2014 - Springer
… of the new formulation of azelastine hydrochloride with a marketed … Both test and reference azelastine hydrochloride … between the new azelastine hydrochloride nasal spray formulation …
Number of citations: 12 link.springer.com
P Rafferty, WH Ng, G Phillips, J Clough… - Journal of allergy and …, 1989 - Elsevier
We have examined the effect of azelastine hydrochloride, 8.8 mg, on the early and late responses to inhaled allergen in a group of 12 atopic subjects with asthma. On two separate days…
Number of citations: 59 www.sciencedirect.com

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